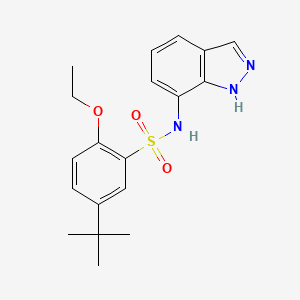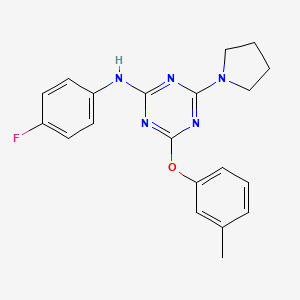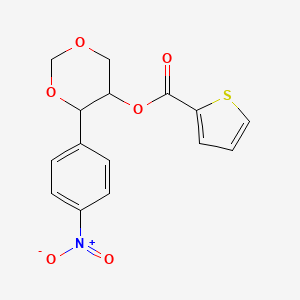![molecular formula C25H26N2O2S B11063425 [3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11063425.png)
[3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazino]methanethione: is an organic compound with the molecular formula C25H26N2O2S This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a methoxyphenyl group attached to a piperazine ring, and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazino]methanethione typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and methoxyphenyl intermediates. One common route involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate can then be further reacted with piperazine derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of benzyloxybenzaldehyde or methoxybenzaldehyde.
Reduction: Formation of [3-(benzyloxy)phenyl][4-(4-methoxyphenyl)piperazino]methane.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound’s structural features suggest potential pharmacological activities. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazino]methanethione involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, leading to changes in their function .
Comparison with Similar Compounds
4-(Benzyloxy)phenol: This compound shares the benzyloxy group and phenyl ring but lacks the piperazine and methanethione groups.
4-Benzyloxy-3-methoxyphenylacetic acid: This compound has a similar benzyloxy and methoxyphenyl structure but differs in the presence of an acetic acid group instead of the piperazine and methanethione groups.
Uniqueness: The uniqueness of [3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazino]methanethione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups, along with the piperazine and methanethione moieties, allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C25H26N2O2S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-phenylmethoxyphenyl)methanethione |
InChI |
InChI=1S/C25H26N2O2S/c1-28-23-12-10-22(11-13-23)26-14-16-27(17-15-26)25(30)21-8-5-9-24(18-21)29-19-20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3 |
InChI Key |
TWPMBYQTUQUUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-methyl-5-(pyridin-2-ylcarbonyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B11063352.png)
![2,4-difluorophenyl ({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)sulfamate](/img/structure/B11063359.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide)](/img/structure/B11063360.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063363.png)

![methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate](/img/structure/B11063377.png)
![3-Cyclohexyl-1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11063385.png)
![N,N'-[(3-ethoxyphenyl)methanediyl]bis(2-fluorobenzamide)](/img/structure/B11063393.png)
![4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate](/img/structure/B11063402.png)


![N-1-adamantyl-N'-[2-(2-isopropyl-5-methylphenoxy)ethyl]urea](/img/structure/B11063433.png)
![Ethyl 3-oxo-2-phenyl-1,2,4-triazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11063437.png)
